Cas no 1561724-32-0 ((2,4,5-trimethyloxolan-3-yl)methanamine)

(2,4,5-trimethyloxolan-3-yl)methanamine 化学的及び物理的性質
名前と識別子
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- 3-Furanmethanamine, tetrahydro-2,4,5-trimethyl-
- (2,4,5-trimethyloxolan-3-yl)methanamine
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- MDL: MFCD21128670
- インチ: 1S/C8H17NO/c1-5-6(2)10-7(3)8(5)4-9/h5-8H,4,9H2,1-3H3
- InChIKey: UATGNWOFQAMAPV-UHFFFAOYSA-N
- ほほえんだ: O1C(C)C(C)C(CN)C1C
(2,4,5-trimethyloxolan-3-yl)methanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-321801-0.1g |
(2,4,5-trimethyloxolan-3-yl)methanamine |
1561724-32-0 | 0.1g |
$678.0 | 2023-09-04 | ||
Enamine | EN300-321801-10.0g |
(2,4,5-trimethyloxolan-3-yl)methanamine |
1561724-32-0 | 10.0g |
$5774.0 | 2023-02-24 | ||
Enamine | EN300-321801-10g |
(2,4,5-trimethyloxolan-3-yl)methanamine |
1561724-32-0 | 10g |
$3315.0 | 2023-09-04 | ||
Enamine | EN300-321801-5.0g |
(2,4,5-trimethyloxolan-3-yl)methanamine |
1561724-32-0 | 5.0g |
$3894.0 | 2023-02-24 | ||
Enamine | EN300-321801-1.0g |
(2,4,5-trimethyloxolan-3-yl)methanamine |
1561724-32-0 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-321801-2.5g |
(2,4,5-trimethyloxolan-3-yl)methanamine |
1561724-32-0 | 2.5g |
$1509.0 | 2023-09-04 | ||
Enamine | EN300-321801-0.05g |
(2,4,5-trimethyloxolan-3-yl)methanamine |
1561724-32-0 | 0.05g |
$647.0 | 2023-09-04 | ||
Enamine | EN300-321801-1g |
(2,4,5-trimethyloxolan-3-yl)methanamine |
1561724-32-0 | 1g |
$770.0 | 2023-09-04 | ||
Enamine | EN300-321801-0.5g |
(2,4,5-trimethyloxolan-3-yl)methanamine |
1561724-32-0 | 0.5g |
$739.0 | 2023-09-04 | ||
Enamine | EN300-321801-0.25g |
(2,4,5-trimethyloxolan-3-yl)methanamine |
1561724-32-0 | 0.25g |
$708.0 | 2023-09-04 |
(2,4,5-trimethyloxolan-3-yl)methanamine 関連文献
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Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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6. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
(2,4,5-trimethyloxolan-3-yl)methanamineに関する追加情報
Comprehensive Overview of (2,4,5-trimethyloxolan-3-yl)methanamine (CAS No. 1561724-32-0): Properties, Applications, and Industry Insights
The compound (2,4,5-trimethyloxolan-3-yl)methanamine (CAS No. 1561724-32-0) is a specialized organic molecule gaining attention in pharmaceutical and agrochemical research due to its unique structural features. This oxolane derivative contains a methanamine functional group attached to a trimethyl-substituted oxolan ring, making it a versatile intermediate for synthetic applications. Its molecular formula, C8H17NO, and precise stereochemistry contribute to its reactivity profile, which is increasingly explored in asymmetric synthesis and chiral building blocks.
Recent studies highlight the potential of 1561724-32-0 in drug discovery, particularly for central nervous system (CNS) targeting molecules. Researchers are investigating its role as a precursor for neuroactive compounds, leveraging the oxolane scaffold's ability to enhance blood-brain barrier permeability. This aligns with current industry trends favoring bioavailability-enhancing motifs in small-molecule design. The compound's lipophilic character, quantified by its calculated LogP value, further supports its utility in medicinal chemistry optimization.
From a synthetic chemistry perspective, (2,4,5-trimethyloxolan-3-yl)methanamine offers distinct advantages in stereoselective transformations. The three methyl groups at positions 2, 4, and 5 create steric hindrance that can be exploited for diastereocontrol in nucleophilic additions. Patent literature reveals its incorporation into catalytic systems for asymmetric hydrogenation, addressing the growing demand for enantiopure intermediates in API manufacturing. These applications respond to the pharmaceutical industry's push toward green chemistry and atom-efficient processes.
The analytical characterization of CAS No. 1561724-32-0 typically involves advanced techniques such as chiral HPLC for enantiomeric purity assessment and 2D-NMR for structural confirmation. Spectral data (including 1H NMR, 13C NMR, and HRMS) are crucial for quality control, especially when the compound is used in GMP-compliant synthesis. Recent improvements in continuous flow chemistry have enabled more efficient production of this building block, reducing the environmental footprint compared to batch processes.
In material science applications, the oxolane-amine hybrid structure demonstrates interesting properties for polymeric modification. Its incorporation into epoxy resin systems has shown promise for enhancing thermal stability while maintaining flexibility - a sought-after combination in high-performance coatings. This dual functionality addresses current market needs for multifunctional additives in advanced materials. The compound's stability under various pH conditions makes it particularly valuable for formulation science applications.
Regulatory and safety assessments of (2,4,5-trimethyloxolan-3-yl)methanamine indicate favorable profiles for industrial use. While comprehensive toxicological data continues to be developed, preliminary studies suggest lower ecotoxicological concerns compared to traditional amine derivatives. This positions the compound as a potential sustainable alternative in several applications, aligning with the green chemistry metrics that many manufacturers now prioritize. Proper handling procedures should still be followed, including the use of appropriate PPE during laboratory-scale operations.
The commercial availability of CAS No. 1561724-32-0 has expanded significantly in recent years, with suppliers offering both racemic and enantiopure forms to meet diverse research needs. Pricing trends reflect the compound's growing importance in high-value chemical synthesis, with custom synthesis options becoming more prevalent. Market analysts note increasing interest from contract research organizations (CROs) specializing in fragment-based drug discovery, where such structurally diverse building blocks are invaluable.
Future research directions for this compound class may explore its potential in bioconjugation chemistry or as a ligand design element in transition metal catalysis. The unique spatial arrangement of its substituents offers untapped possibilities for creating three-dimensional molecular architectures - a key focus area in modern medicinal chemistry to escape flatland molecules. As computational methods like AI-assisted molecular design advance, the strategic incorporation of such scaffolds is likely to increase.
For researchers working with 1561724-32-0, proper storage recommendations include protection from moisture and oxygen, typically under inert atmosphere conditions at controlled temperatures. Analytical methods for stability monitoring should account for potential racemization pathways when working with enantiomerically pure material. These practical considerations are crucial for maintaining the compound's integrity in long-term research programs and scale-up initiatives.
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